![molecular formula C22H19F3N4O2S B2709330 3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034519-80-5](/img/structure/B2709330.png)
3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a chemical compound . It has a molecular weight of 284.32 and a molecular formula of C13H14F2N2OS .
Synthesis Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-4(3H)-one core, a 3-butyl group, a 2-thio group, and a 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl group .Chemical Reactions Analysis
The synthesis of this compound involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 284.32 and a molecular formula of C13H14F2N2OS . Other specific properties like boiling point or solubility are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One study focused on synthesizing derivatives of quinazolin-4(3H)-one, showing that these compounds exhibited significant antimicrobial activities against various bacterial and fungal strains. The incorporation of the styryl moiety at the quinazolinone structure was found to marginally increase biological activity, demonstrating better antibacterial than antifungal activities (V. Gupta et al., 2008).
Antihistaminic Agents
Another research highlighted the synthesis of quinazolin-4(3H)-one derivatives as new classes of H1-antihistaminic agents. The study revealed that specific compounds protected animals from histamine-induced bronchospasm, with one derivative showing comparable potency and lower sedation effects than the reference standard, chlorpheniramine maleate (V. Alagarsamy et al., 2008).
Anti-Bacterial and Anti-Fungal Activities
Further research into quinazolinone derivatives uncovered their potent in vitro anti-microbial activities. Specific compounds demonstrated significant minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity against Candida albicans and Aspergillus flavus (M. Mohamed et al., 2010).
Analgesic and Anti-inflammatory Activities
Investigations into quinazolin-4(3H)-one derivatives also showed promising analgesic and anti-inflammatory activities. Some compounds were found to exhibit potent activities in animal models, with minimal ulcerogenic potential, highlighting their therapeutic potential for pain and inflammation management (D. Dewangan et al., 2016).
Antitumor Activity
Moreover, a novel series of quinazoline derivatives were synthesized and evaluated for their antitumor activity. The methodology modification for synthesizing these derivatives provided insights into their potential as antitumor agents, with specific compounds showing remarkable activity against CNS cancer cell lines (M. Noolvi & H. Patel, 2013).
Eigenschaften
IUPAC Name |
3-butyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S/c1-2-3-12-29-20(30)16-6-4-5-7-17(16)26-21(29)32-13-18-27-19(28-31-18)14-8-10-15(11-9-14)22(23,24)25/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNTMFECCLNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.